1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine hydrochloride
Overview
Description
1,3-Dihydrospiro[indene-2,4’-oxane]-3-amine hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework is known for its rigidity and three-dimensionality, which can impart unique biological activities and properties to the molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydrospiro[indene-2,4’-oxane]-3-amine hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the amine group. One common method involves the reaction of indene derivatives with oxirane compounds under acidic or basic conditions to form the spirocyclic oxane structure. The amine group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydrospiro[indene-2,4’-oxane]-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxane ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
1,3-Dihydrospiro[indene-2,4’-oxane]-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1,3-Dihydrospiro[indene-2,4’-oxane]-3-amine hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dihydrospiro[indene-2,3’-piperidine] hydrochloride
- 1,3-Dihydrospiro[indene-2,4’-piperidine] hydrochloride
- 2,3-Dihydrospiro[indene-1,4’-piperidine] hydrochloride
Comparison
1,3-Dihydrospiro[indene-2,4’-oxane]-3-amine hydrochloride is unique due to its oxane ring, which imparts different chemical and biological properties compared to similar compounds with piperidine rings. The oxane ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Biological Activity
1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a spiro structure that combines an indene moiety with an amine functional group. This unique configuration may contribute to its diverse biological activities.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12.4 µM |
Escherichia coli | 16.4 µM |
Klebsiella pneumoniae | 16.1 µM |
Bacillus cereus | 16.5 µM |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various assays. Notably, it has shown promising results in inhibiting the growth of several cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), A549 (lung cancer).
- Inhibition Rates : The compound decreased cell viability by up to 55% at concentrations of 10 µM in xenograft models .
A structure-activity relationship (SAR) study revealed that modifications in the chemical structure could enhance its cytotoxic effects against cancer cells.
3. Neuroprotective Effects
Preliminary studies suggest that this compound may influence neurotransmitter systems similarly to established antidepressants. This potential neuroprotective activity warrants further investigation into its mechanisms and therapeutic applications .
Case Studies
A systematic review of compounds similar to this compound highlighted several analogs with enhanced biological activities:
- Compound E3 : Exhibited significant antioxidant activity and inhibited microsomal EROD activity by 89%, indicating potential for neuroprotective applications .
- Pyridazine Derivatives : Related compounds demonstrated effective inhibition of CDK2, a target in cancer therapy, suggesting that structural modifications can yield compounds with superior anticancer properties .
The proposed mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and receptors. This modulation can influence critical biochemical pathways associated with disease progression, particularly in cancer and microbial infections.
Properties
IUPAC Name |
spiro[1,3-dihydroindene-2,4'-oxane]-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c14-12-11-4-2-1-3-10(11)9-13(12)5-7-15-8-6-13;/h1-4,12H,5-9,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYGUFXQTQYHRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC3=CC=CC=C3C2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803594-66-2 | |
Record name | 1,3-dihydrospiro[indene-2,4'-oxane]-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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